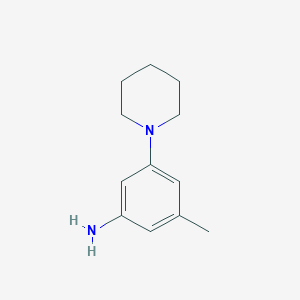

3-Methyl-5-(piperidin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

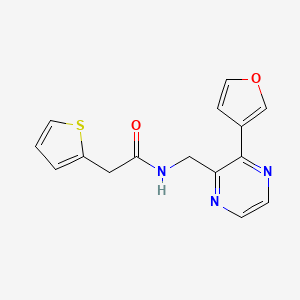

“3-Methyl-5-(piperidin-1-yl)aniline” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H18N2 . The InChI code is 1S/C12H18N2/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6,13H2,1H3 .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 190.29 . It is an oil at room temperature .

Scientific Research Applications

Pharmaceutical Intermediates

An optimized synthesis pathway for a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from 1-benzylpiperidin-4-one has been developed. This compound is crucial in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues. The process involves Strecker-type condensation, hydrolysis, and N-debenzylation steps, yielding significant implications for medicinal chemistry and drug design (Kiricojevic et al., 2002).

Anticancer Activity

Research on (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and substituted anilines has shown promising in vitro anticancer activity against various human cells. The molecular structure and anticancer potential of these compounds underline their significance in developing new therapeutic agents (Subhash & Bhaskar, 2021).

Synthetic Chemistry

A novel three-component reaction of anilines with dimedone and formaldehyde has been identified to produce 3,5-dispirosubstituted piperidines. This reaction offers a simple and convenient source of 3,5-disubstituted piperidines and polyfunctional 3-spirofused piperidines, expanding the toolbox for synthetic organic chemists (Kozlov & Kadutskii, 2008).

Materials Science

Studies on the quantum chemical and molecular dynamic simulation have been conducted to explore the inhibition efficiencies of piperidine derivatives on the corrosion of iron. These studies provide insights into the adsorption and corrosion inhibition properties of these compounds, with implications for materials protection and corrosion science (Kaya et al., 2016).

Molecular Dynamics

Research involving acidic ionic liquids catalyzed one-pot, pseudo five-component, and diastereoselective synthesis of highly functionalized piperidine derivatives showcases the utility of these compounds in organic synthesis. The study highlights the role of acidic ionic liquids as catalysts, offering a green and efficient method for synthesizing piperidine derivatives (Shaterian & Azizi, 2013).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 3-Methyl-5-(piperidin-1-yl)aniline, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications

Safety and Hazards

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Methyl-5-(piperidin-1-yl)aniline”, is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which include 3-Methyl-5-(piperidin-1-yl)aniline, are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Cellular Effects

The specific cellular effects of this compound are not well-studied. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to have anti-cancer activity .

Properties

IUPAC Name |

3-methyl-5-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULYEAPKBOSKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2616144.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2616146.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)

![Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2616156.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2616162.png)